Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate
Description
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-5-10(13)7-15/h10,15H,4-9H2,1-3H3 |
InChI Key |
IDQLMYCOVGTUNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC2CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1.1 Formation of the Spirocyclic Core
The central step in the synthesis is the construction of the 2-azaspiro[3.4]octane ring system. This is typically achieved via intramolecular cyclization of a suitable linear precursor containing both an amino group and a carbonyl or equivalent electrophilic site positioned to form the spiro junction.
- Precursor Design: A linear molecule bearing a protected amino group (often as a carbamate or amide) and a hydroxymethyl substituent at the appropriate position is synthesized.
- Cyclization Conditions: The spirocyclic ring is formed under acidic or basic catalysis, depending on the precursor’s functional groups. Commonly, mild bases such as triethylamine or sodium hydride are used to promote intramolecular nucleophilic substitution or Michael addition reactions.
- Example: A hydroxymethyl-substituted amino alcohol can be cyclized by activation of the hydroxyl group (e.g., tosylation) followed by intramolecular nucleophilic attack by the amine to form the spirocyclic ring.
Industrial Production Methods and Optimization
In an industrial context, the synthesis is optimized for scalability, yield, and purity:
- Continuous Flow Reactors: To improve reaction control, heat transfer, and reproducibility, continuous flow technology is employed for cyclization and esterification steps.
- Automated Synthesis Platforms: High-throughput screening of reaction conditions (solvent, temperature, catalyst loading) is used to identify optimal parameters.
- Purification: Advanced chromatographic techniques (e.g., preparative HPLC) and crystallization methods ensure removal of impurities and stereoisomers.
- Solvent Selection: Green solvents or solvent mixtures (e.g., DMSO, PEG300, Tween 80) are utilized to enhance solubility and reduce environmental impact.
Summary Table of Preparation Steps
| Step No. | Reaction Step | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Precursor synthesis | Amino alcohol with protected groups | Linear intermediate with hydroxymethyl |
| 2 | Spirocyclic ring formation | Base (e.g., triethylamine), mild heating | Formation of 2-azaspiro[3.4]octane core |
| 3 | tert-Butyl ester formation | tert-Butyl chloroformate, base, DCM, 0–5 °C | tert-Butyl 2-carboxylate ester formed |
| 4 | Hydroxymethylation (if needed) | Formaldehyde, controlled pH and temp | Hydroxymethyl group introduction |
| 5 | Purification | Chromatography, crystallization | High purity spirocyclic compound |
Analytical Characterization and Research Findings
The synthesized tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is characterized by:
- Molecular Formula: C13H23NO3
- Molecular Weight: 241.33 g/mol
- Spectroscopic Data:
- NMR (¹H, ¹³C) confirms the spirocyclic framework and functional groups.
- IR spectroscopy shows characteristic ester carbonyl and hydroxyl absorptions.
- Purity: Typically >98% by HPLC.
Research indicates that the spirocyclic core imparts notable conformational rigidity, which is advantageous in medicinal chemistry applications for receptor binding specificity. The hydroxymethyl group offers a handle for further functionalization or conjugation.
Chemical Reactions Relevant to Preparation
| Reaction Type | Reagents/Conditions | Purpose in Synthesis | Notes |
|---|---|---|---|
| Cyclization | Base (triethylamine), mild heating | Forms spirocyclic ring | Requires precise control of pH and temp |
| Esterification | tert-Butyl chloroformate, base | Introduces tert-butyl ester protecting group | Mild conditions to prevent side reactions |
| Hydroxymethylation | Formaldehyde, acidic/basic catalyst | Adds hydroxymethyl substituent | Controlled to avoid overreaction |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acid chlorides, base or acid catalysts.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is not well-documented. its structural features suggest it may interact with biological targets such as enzymes or receptors. The spirocyclic structure and functional groups could enable it to bind to specific sites, modulating the activity of the target molecules .
Comparison with Similar Compounds
Pharmacological Relevance
- Diaza Derivatives : tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 885270-84-8) is a key intermediate in antimalarial agents, such as astemizole repositioning candidates .
- Fluorinated Analogs : The 6,6-difluoro compound (CAS 1638759-78-0) demonstrates improved pharmacokinetic profiles, attributed to fluorine’s electronegativity and small atomic radius .
Structural Impact on Reactivity
- Oxa/Thia Substitution : Replacement of a carbon with oxygen (oxa) or sulfur (thia) alters ring strain and electronic distribution, affecting nucleophilic/electrophilic reactivity .
- Spiro vs. Fused Rings : Spirocyclic systems (e.g., 2-azaspiro[3.4]octane) exhibit superior conformational rigidity compared to fused bicyclic analogs, enhancing target binding selectivity .
Biological Activity
Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1785382-09-3) is a compound of interest due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 227.30 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥ 97%
The compound features a spirocyclic structure, which is known for its ability to interact with various biological targets, making it a candidate for drug development.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes within the body:
- Monoacylglycerol Lipase Modulation : Research indicates that azaspirocycles, including this compound, can act as modulators of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. By inhibiting MAGL, these compounds may enhance the levels of endocannabinoids, potentially providing analgesic effects and influencing mood regulation .
- Neuroprotective Properties : Compounds with similar structures have shown neuroprotective effects against oxidative stress-induced cell death. For instance, studies on related azaspiro compounds suggest they may activate signaling pathways that protect neuronal cells from apoptosis .
Case Study 1: Analgesic Activity
A study focusing on azaspirocycles demonstrated that certain derivatives exhibited significant analgesic activity through their action on the central nervous system. The modulation of the endocannabinoid system via MAGL inhibition was highlighted as a key mechanism .
Case Study 2: Neuroprotection in Oxidative Stress
In related research, compounds structurally similar to this compound were tested for their ability to protect SH-SY5Y neuroblastoma cells from oxidative stress induced by tert-butyl hydroperoxide (tBHP). The results indicated that these compounds could mitigate cell death by enhancing cellular antioxidant defenses and modulating apoptotic pathways .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
